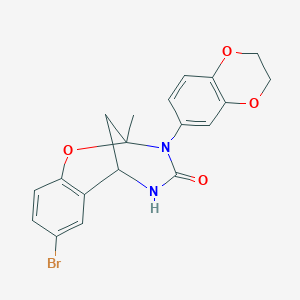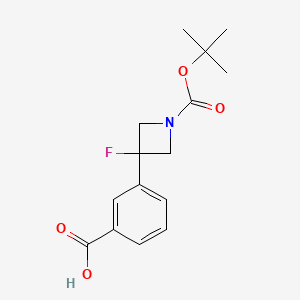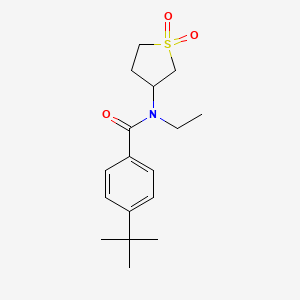
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Parabens: Environmental Occurrence and Behavior
Parabens, closely related in structure and use to the queried compound, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Research has shown that despite treatments that remove them well from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. This is due to continuous environmental introduction from consumer product use. Their degradation products, including chlorinated parabens, have been detected in various aquatic environments, indicating potential stability and persistence concerns (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Phenolic Antioxidants: Environmental Occurrence and Toxicity
SPAs, including butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), similar in functional use to the compound , are used to inhibit oxidation in products. Recent studies have identified SPAs in various environmental matrices and human samples, suggesting widespread exposure and distribution. Toxicity studies raise concerns about the potential for hepatic toxicity and endocrine-disrupting effects. The need for future research on the environmental behavior and toxicity of novel SPAs is highlighted, along with the development of SPAs with lower toxicity (Liu & Mabury, 2020).
Methyl Tert-Butyl Ether: Degradation in the Environment
MTBE, used as a gasoline additive, has prompted environmental concerns due to its persistence and potential health effects. Studies on microbial degradation of MTBE and its key intermediate, tert-butyl alcohol (TBA), in the subsurface have shown biodegradability under various conditions, though degradation rates and pathways vary significantly. The presence of MTBE and TBA in groundwater often limits the use of biodegradation as a remediation option at contaminated sites. Further research is needed to understand the degradation mechanisms and to improve remediation strategies (Schmidt, Schirmer, Weiss, & Haderlein, 2004).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-5-18(15-10-11-22(20,21)12-15)16(19)13-6-8-14(9-7-13)17(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQHMMKFUYQZPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)
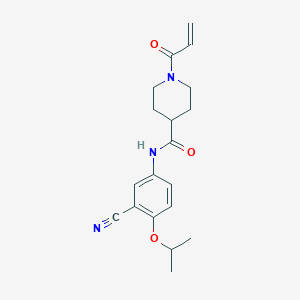


![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)
![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
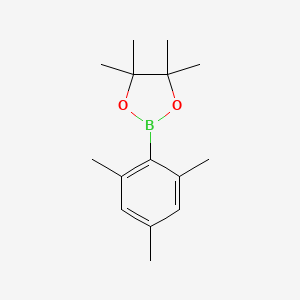
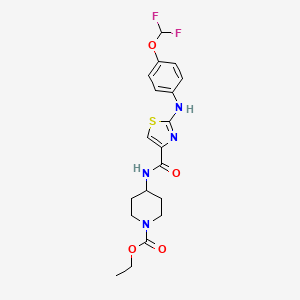
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)
